4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, leading to its anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response . By inhibiting the expression and activities of certain inflammatory mediators, this compound can disrupt these pathways and reduce inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, this compound can reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating the biochemical pathways they control .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the compound may inhibit a kinase enzyme, thereby blocking a signaling pathway that promotes cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit an enzyme involved in the synthesis of a critical metabolite, leading to a decrease in its levels and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern influences the compound’s efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-cyclopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Substitution Reactions: The compound can undergo substitution reactions at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine include other substituted pyrimidines and piperazines, such as:
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
- 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the cyclopropyl group in the piperazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDULVMQEZAYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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